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Compound of Interest

Compound Name:
5-Bromo-2-fluoropyridine-3-

carboxaldehyde

Cat. No.: B569406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde, a key building block in modern medicinal chemistry. This document details its

chemical and physical properties, safety information, a representative synthetic protocol, and

its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical and Physical Properties
5-Bromo-2-fluoropyridine-3-carboxaldehyde is an off-white to pale yellow powder.[1] It is a

trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom,

a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups

makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 5-Bromo-2-fluoropyridine-3-carboxaldehyde
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Property Value Source(s)

CAS Number 875781-15-0 [1]

Molecular Formula C₆H₃BrFNO [1]

Molecular Weight 203.99 g/mol [1]

Appearance
Off-white to pale yellow

powder
[1]

Boiling Point (Predicted) 258.2 °C at 760 mmHg [1]

Density (Predicted) 1.8 ± 0.1 g/cm³ [1]

Mass Spectrum m/z = 203.8, 205.7 [M+H]⁺ [1]

Spectroscopic Data
Spectroscopic data is crucial for the characterization of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde. While full spectra are not provided here, typical expected data are as follows:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the

pyridine ring and a distinct downfield signal for the aldehyde proton.

¹³C NMR: The carbon spectrum would display signals for the six carbons in the molecule,

including the carbonyl carbon of the aldehyde.

IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the

carbonyl (C=O) stretching of the aldehyde group.

Safety and Handling
5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as an irritant. It is essential to

handle this compound with appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Reactivity and Synthetic Applications
The unique substitution pattern of 5-Bromo-2-fluoropyridine-3-carboxaldehyde provides

multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-

catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing

for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can

undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a

wide range of reactions, including reductive amination, Wittig reactions, and condensations.

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class

of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in

many diseases, including cancer. 5-Bromo-2-fluoropyridine-3-carboxaldehyde serves as a

scaffold to build molecules that can target the ATP-binding site of specific kinases.

Experimental Protocols
Synthesis of 5-Bromo-2-fluoropyridine-3-
carboxaldehyde
The following is a representative experimental protocol for the synthesis of 5-Bromo-2-
fluoropyridine-3-carboxaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/product/b569406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

5-bromo-2-fluoropyridine

Lithium diisopropylamide (LDA)

n-Butyllithium (n-BuLi)

N-formylpiperidine

Anhydrous tetrahydrofuran (THF)

10% (w/v) aqueous citric acid solution

Dichloromethane

Sodium sulfate

Cyclohexane

Procedure:

A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C

under a nitrogen atmosphere.

n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.

5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at

-78 °C.

N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred

vigorously for 60 seconds.

The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of

citric acid.

The mixture is warmed to room temperature and partitioned between water and

dichloromethane.
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The aqueous phase is extracted three times with dichloromethane.

The combined organic phases are dried over sodium sulfate, filtered, and concentrated.

Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-

carbaldehyde as pale beige flaky crystals.[1]
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Application in Drug Discovery: Targeting the PLK1
Signaling Pathway
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable precursor for the synthesis of

inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key

regulator of the cell cycle, particularly during mitosis.[2][3] It is overexpressed in many types of

cancer, making it an attractive therapeutic target.[3]

The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle

assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1

complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and

subsequent apoptosis in cancer cells.

Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various

cancers.[4][5][6][7] The chemical structure of onvansertib features a substituted pyrazolo[4,3-

h]quinazoline core, which can be synthesized from intermediates derived from 5-Bromo-2-
fluoropyridine-3-carboxaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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